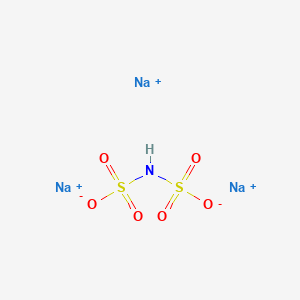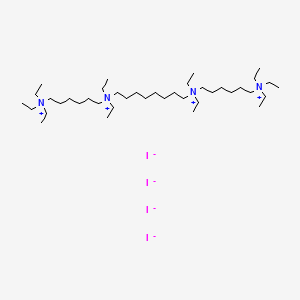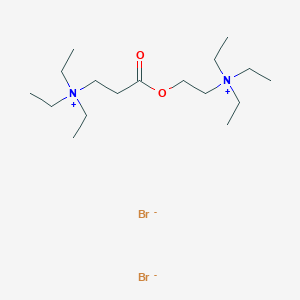
Imidodisulfuric acid, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its unique structure, which includes both sulfur and nitrogen atoms, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Imidodisulfuric acid, trisodium salt can be synthesized by reacting dithiosulfuric acid monoester with sodium hydroxide . The process involves suspending dithiosulfuric acid monoester (Na₂S₂O₅) in water at room temperature and slowly adding sodium hydroxide (NaOH). Once the reaction is complete, the product is crystallized and isolated .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of raw materials make it feasible for industrial production.
化学反応の分析
Types of Reactions
Imidodisulfuric acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different sulfur-containing products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfur oxides, while substitution reactions can produce various sulfur-nitrogen compounds.
科学的研究の応用
Imidodisulfuric acid, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of certain industrial chemicals and materials.
作用機序
The mechanism by which imidodisulfuric acid, trisodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with sulfur and nitrogen-containing biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
Trisodium citrate: Another trisodium salt, but with a different chemical structure and properties.
Sodium sulfate: A common inorganic compound with different applications and properties.
Uniqueness
Imidodisulfuric acid, trisodium salt is unique due to its combination of sulfur and nitrogen atoms, which is not commonly found in other trisodium salts. This unique structure gives it distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
56491-89-5 |
|---|---|
分子式 |
HNNa3O6S2+ |
分子量 |
244.12 g/mol |
IUPAC名 |
trisodium;N-sulfonatosulfamate |
InChI |
InChI=1S/H3NO6S2.3Na/c2-8(3,4)1-9(5,6)7;;;/h1H,(H,2,3,4)(H,5,6,7);;;/q;3*+1/p-2 |
InChIキー |
UDVJSHMSCJKUAP-UHFFFAOYSA-L |
正規SMILES |
N(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)






![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)



![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
